

A Comparative Analysis of AR420626 and Other FFAR3 Agonists for Preclinical Research

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Compound of Interest		
Compound Name:	AR420626	
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This guide provides a detailed comparison of the synthetic agonist **AR420626** with other known agonists of the Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on available experimental data to inform preclinical research and development.

Introduction to FFAR3

Free Fatty Acid Receptor 3 (FFAR3) is a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are major products of dietary fiber fermentation by the gut microbiota.[1][2][3] As a sensor for microbial metabolites, FFAR3 is implicated in a variety of physiological processes, including energy homeostasis, immune response modulation, and hormone synthesis.[1][4] The receptor is expressed in various tissues, including intestinal enteroendocrine cells, pancreatic islet cells, adipose tissue, and immune cells.[1][5][6] Its signaling is exclusively coupled to the pertussis toxin-sensitive Gai/o pathway, leading to the inhibition of adenylate cyclase and subsequent downstream effects.[1][5] The development of selective synthetic agonists like **AR420626** allows for more precise investigation of FFAR3's therapeutic potential in conditions such as metabolic disorders, cancer, and inflammatory diseases.[7][8]

FFAR3 Signaling Pathways

FFAR3 activation by an agonist initiates a cascade of intracellular events primarily through the Gαi/o subunit. This inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.



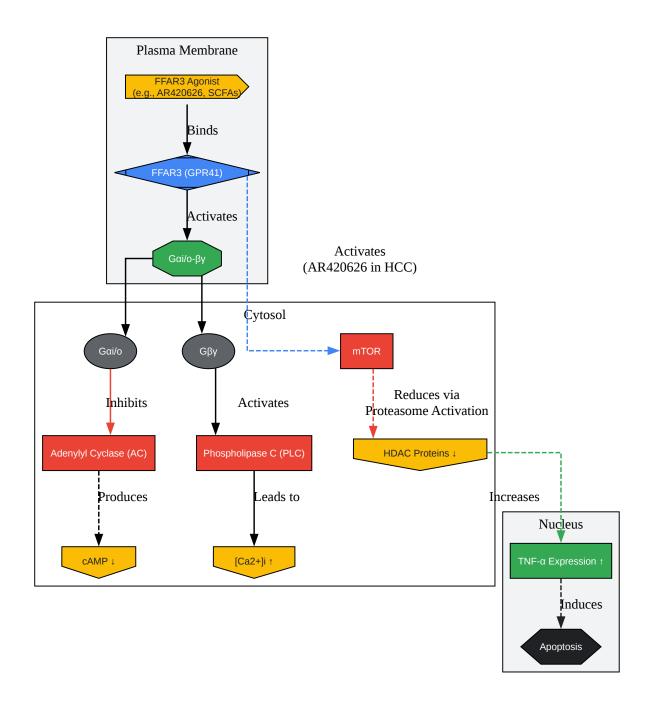




The dissociated G $\beta\gamma$ subunits can also activate downstream pathways, such as the Phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.[5]

In specific cellular contexts, such as hepatocellular carcinoma (HCC), the FFAR3 agonist **AR420626** has been shown to induce a distinct signaling cascade involving mTOR phosphorylation, subsequent reduction of histone deacetylase (HDAC) proteins, increased TNF- α expression, and ultimately, apoptosis.[9][10]









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